Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate
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Overview
Description
Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate is a chemical compound with the molecular formula C8H17NO4 and a molecular weight of 191.22 g/mol . It is a protected amine, often used in various chemical reactions and research applications. The compound is characterized by its tert-butyl group, which provides steric hindrance and stability to the molecule .
Biochemical Analysis
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Biochemical Properties
It is known that the compound is a protected amine , which suggests that it may interact with enzymes, proteins, and other biomolecules in a way that protects the amine group from unwanted reactions
Molecular Mechanism
It is known that the compound is a protected amine , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate can be synthesized through the reaction of tert-butyl carbamate with (2S)-2,3-dihydroxypropylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Strong acids or bases can facilitate the substitution of the tert-butyl group.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted carbamates depending on the substituent introduced.
Scientific Research Applications
Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate is used in a variety of scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate involves its role as a protected amine. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. This allows for selective reactions to occur at other functional groups within the molecule. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective properties but lacking the dihydroxypropyl group.
N-Boc-ethylenediamine: Another protected amine with a different protecting group (Boc) and a different amine structure.
Uniqueness
Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate is unique due to its combination of the tert-butyl group and the (2S)-2,3-dihydroxypropylamine moiety. This provides both steric protection and functional versatility, making it valuable in various synthetic and research applications .
Biological Activity
Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the compound's structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H17NO4 and features a tert-butyl group attached to a carbamate moiety that is further linked to a 2,3-dihydroxypropyl group. The structural complexity of this compound allows it to participate in various biochemical interactions.
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. It may function as an inhibitor of enzymes involved in critical metabolic pathways, such as nucleic acid or protein synthesis. This inhibition could lead to reduced cell proliferation in cancerous cells or impair the growth of microbial pathogens.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes essential for bacterial survival. In vitro studies have shown effective inhibition of growth for several Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Effects
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of hydroxyl groups in its structure is believed to enhance its reactivity with cellular targets, leading to increased cytotoxicity against tumor cells .
Research Findings and Case Studies
A selection of relevant studies highlights the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus with MIC values ranging from 10-50 µg/mL. |
Study B | Anticancer Activity | Showed that treatment with the compound resulted in a 40% reduction in cell viability in breast cancer cell lines (MCF-7) at 100 µM concentration. |
Study C | Mechanism Exploration | Identified that the compound acts as a competitive inhibitor for enzymes involved in nucleotide synthesis, leading to decreased DNA replication rates in cancer cells. |
Safety and Toxicology
The safety profile of this compound has been evaluated through various toxicological assessments. In animal studies, it was found to have low acute toxicity with an LD50 greater than 2000 mg/kg when administered orally. Additionally, dermal application tests indicated minimal irritation potential, making it a candidate for further development in pharmaceutical applications .
Properties
IUPAC Name |
tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAMQHJPVUGZSB-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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